X-press Tag Peptide: A Comprehensive Technical Guide to Principle and Function
X-press Tag Peptide: A Comprehensive Technical Guide to Principle and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and protein sciences, the ability to isolate and analyze specific proteins is paramount. Epitope tagging has emerged as a powerful and widely adopted strategy for the purification, detection, and functional analysis of recombinant proteins. Among the various available tags, the X-press tag peptide offers a multifaceted solution, integrating elements for efficient affinity purification, sensitive immunodetection, and precise tag removal. This technical guide provides an in-depth exploration of the core principles and functions of the X-press tag system, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Principle of the X-press Tag Peptide
The X-press tag is a sophisticated N-terminal leader peptide engineered to provide a multi-functional tool for protein manipulation.[1][2] Its design is a composite of three key functional domains: a polyhistidine sequence, the Xpress epitope, and a specific cleavage site for enterokinase.[1][2] This tripartite structure allows for a seamless workflow from high-yield protein purification to specific detection and, if required, the release of the native protein.
The polyhistidine region , typically a stretch of six histidine residues (6xHis), is the workhorse for affinity purification. Histidine residues have a strong affinity for immobilized divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), a principle exploited in Immobilized Metal Affinity Chromatography (IMAC). This interaction allows for the selective capture of the X-press tagged protein from a complex cellular lysate.
The Xpress epitope is a specific amino acid sequence, DLYDDDDK, derived from the bacteriophage T7 gene 10 protein. This epitope is recognized with high specificity by the Anti-Xpress monoclonal antibody, enabling robust and sensitive detection of the tagged protein in various immunoassays, including Western blotting and immunoprecipitation.
The enterokinase cleavage site provides a mechanism for the precise removal of the entire N-terminal X-press tag. Enterokinase is a highly specific protease that recognizes and cleaves at the C-terminal side of the sequence Asp-Asp-Asp-Asp-Lys. This allows for the production of the target protein in its native, untagged form, which is often crucial for functional and structural studies where the tag might interfere with the protein's activity or crystallization.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the X-press tag peptide system.
| Property | Value | Reference(s) |
| Molecular Weight | 997.96 Da | |
| Amino Acid Sequence | DLYDDDDK (Xpress Epitope) | |
| Purity | >99% (as verified by Certificate of Analysis) |
| Solvent | Solubility | Reference(s) |
| DMSO | ≥99.8 mg/mL (with gentle warming) | |
| Water | ≥50 mg/mL (with sonication) |
| Application | Parameter | Recommended Value | Reference(s) |
| Protein Purification | Wash Buffer (Imidazole) | 20–40 mM | |
| Protein Purification | Elution Buffer (Imidazole) | 250–500 mM | |
| Western Blotting | Anti-Xpress Ab Dilution | 1:5000 | |
| Immunoprecipitation | Anti-Xpress Ab Amount | 1-2 µg per 1 ml lysate |
Experimental Protocols
Protein Purification using ProBond™ Resin
This protocol outlines the purification of an X-press tagged protein from a bacterial lysate under native conditions.
Materials:
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Cell pellet from an expressed culture
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Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)
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Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)
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Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
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ProBond™ Nickel-Chelating Resin
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Lysozyme
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DNase I
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Protease inhibitor cocktail
Procedure:
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Cell Lysis:
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Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cells).
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Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
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Add DNase I to a final concentration of 5 µg/mL and a protease inhibitor cocktail.
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Sonicate the lysate on ice to further disrupt the cells and reduce viscosity.
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Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C. Collect the supernatant.
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Column Preparation:
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Equilibrate the ProBond™ resin with 5-10 column volumes of Lysis Buffer.
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Protein Binding:
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Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).
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Washing:
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Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
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Elution:
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Elute the X-press tagged protein with 5-10 column volumes of Elution Buffer.
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Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
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Western Blotting
This protocol describes the detection of an X-press tagged protein by Western blotting.
Materials:
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Purified protein or cell lysate
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SDS-PAGE gels and running buffer
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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TBST (Tris-Buffered Saline with 0.1% Tween-20)
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Anti-Xpress primary antibody
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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SDS-PAGE and Transfer:
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Separate the protein samples by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking:
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Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
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Primary Antibody Incubation:
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Dilute the Anti-Xpress primary antibody 1:5000 in Blocking Buffer.
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Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
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-
Washing:
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Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation:
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Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) in Blocking Buffer for 1 hour at room temperature.
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-
Washing:
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Wash the membrane three times for 5-10 minutes each with TBST.
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-
Detection:
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Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
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Immunoprecipitation
This protocol details the immunoprecipitation of an X-press tagged protein.
Materials:
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Cell lysate containing the X-press tagged protein
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Immunoprecipitation (IP) Lysis Buffer (e.g., RIPA or a non-denaturing buffer)
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Anti-Xpress antibody
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Protein A/G magnetic beads or agarose resin
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Wash Buffer (e.g., IP Lysis Buffer or PBS)
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Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
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Lysate Preparation:
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Prepare a clarified cell lysate using an appropriate IP Lysis Buffer containing protease inhibitors.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
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-
Immunoprecipitation:
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Add 1-2 µg of Anti-Xpress antibody to the pre-cleared lysate.
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Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
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-
Capture of Immune Complexes:
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Add pre-equilibrated protein A/G beads to the lysate-antibody mixture.
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Incubate with gentle rotation for 1-2 hours at 4°C.
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-
Washing:
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Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
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-
Elution:
-
Elute the immunoprecipitated protein from the beads using an appropriate Elution Buffer. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil.
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Visualizing the Workflow and Principles
The following diagrams illustrate the core concepts and workflows associated with the X-press tag peptide system.
Caption: The modular design of the X-press tag and its corresponding functions.
Caption: Workflow for affinity purification of an X-press tagged protein.
Caption: Western blot workflow for detecting an X-press tagged protein.
Conclusion
The X-press tag peptide system provides a robust and versatile platform for the purification and analysis of recombinant proteins. Its integrated design, combining a polyhistidine sequence for affinity capture, a specific epitope for immunodetection, and a cleavage site for tag removal, offers researchers a streamlined and efficient workflow. By understanding the core principles and adhering to optimized protocols, scientists and drug development professionals can leverage the X-press tag to accelerate their research and achieve high-quality, reproducible results.
